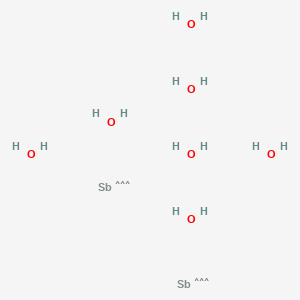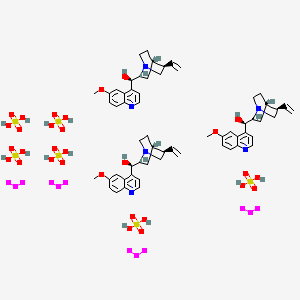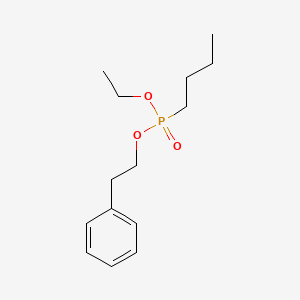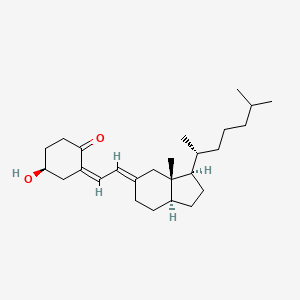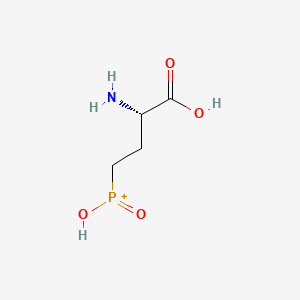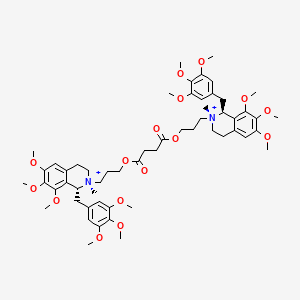
Meso-doxacurium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meso-doxacurium is the (1R,1'S,2S,2'R) isomer of 2,2'-[(1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl)]bis[6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium]. It is the meso-isomer which has a trans configuration at the 1 and 2 positions of the tetrahydroisoquinolinium rings. It is a quaternary ammonium ion, a diester and a succinate ester.
Aplicaciones Científicas De Investigación
Atmospheric Modeling and Environmental Predictions
The Meso-NH model, as discussed in Lac et al. (2018), is an atmospheric non-hydrostatic research model applied across a range of resolutions, from synoptic to turbulent scales. It is designed for studies of physics and chemistry, with applications in predicting environmental phenomena like hydrology, wildland fires, and volcanic eruptions, which may indirectly relate to the understanding of chemicals like Meso-doxacurium in atmospheric contexts (Lac et al., 2018).
Advancements in Nanomaterials and Energy Storage
Zhang et al. (2017) describe the synthesis of Mesoporous cobalt hexacyanoferrate nanocubes (meso–CoHCF), highlighting their potential in energy storage applications. This research contributes to the broader understanding of mesoporous materials, which could be relevant for the future development of this compound related technologies (Zhang et al., 2017).
Catalysis and Electrochemical Reactions
The study by Xiao et al. (2015) introduces meso-/macroporous nitrogen-doped carbon architectures with iron carbide, which show promising catalytic performance for oxygen reduction reactions. Such advancements in catalysis and electrochemical processes could provide insights into the chemical interactions and potential applications of this compound (Xiao et al., 2015).
Development of New Chemical Structures
Koide et al. (2010) explored the creation of a meso,meso-diketohexaphyrin, a stable non-Kekulé singlet biradicaloid. This research into novel chemical structures may offer a foundational understanding that can be applied to the study and application of this compound (Koide et al., 2010).
Flow Chemistry in Research Labs
Nakayama et al. (2013) discuss the use of meso-scale flow chemistry in laboratories, specifically focusing on a diastereoselective fluorination process. The methodologies and technologies developed here could be relevant for the synthesis and study of this compound (Nakayama et al., 2013).
Paper-based Chemosensors and Analytical Applications
The work by Zhang et al. (2018) on the development of a paper-based chemosensor using mesoporous carbon and palladium nanoparticles for H2O2 detection is indicative of the potential for analytical applications in chemistry, which could be extended to the study of substances like this compound (Zhang et al., 2018).
Propiedades
Número CAS |
133814-18-3 |
|---|---|
Fórmula molecular |
C56H78N2O16+2 |
Peso molecular |
1035.2 g/mol |
Nombre IUPAC |
1-O-[3-[(1S,2R)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 4-O-[3-[(1R,2S)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate |
InChI |
InChI=1S/C56H78N2O16/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6/h29-34,39-40H,15-28H2,1-14H3/q+2/t39-,40+,57-,58+ |
Clave InChI |
GBLRQXKSCRCLBZ-IYQFLEDGSA-N |
SMILES isomérico |
C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |
SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |
SMILES canónico |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



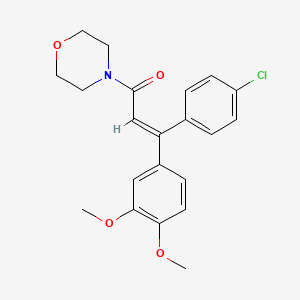
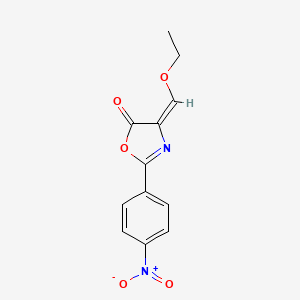
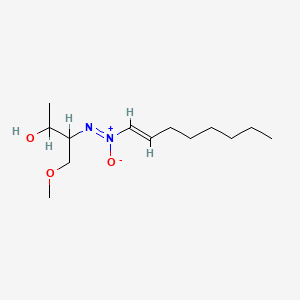
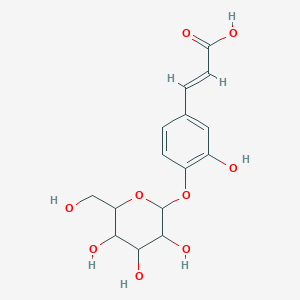
![1-(2-methoxy-2-methylpropanoyl)oxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233499.png)

